3-[(S)-3-(Naphthalene-2-sulfonylamino)-2-oxo-pyrrolidin-1-ylmethyl]-benzamidine
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Overview
Description
RPR-118071 is a chemical compound known for its potential therapeutic applications, particularly as an inhibitor of blood coagulation factor Xa. This compound has been studied for its ability to regulate blood coagulation, making it a candidate for anticoagulant therapies .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of RPR-118071 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and detailed in specialized chemical literature. Generally, the synthesis involves the use of organic solvents, catalysts, and reagents under specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of RPR-118071 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This would include the use of industrial reactors, purification systems, and quality control measures to produce the compound on a commercial scale.
Chemical Reactions Analysis
Types of Reactions
RPR-118071 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Chemistry: Used as a model compound to study blood coagulation mechanisms and inhibitor design.
Biology: Investigated for its effects on blood coagulation pathways and interactions with biological targets.
Medicine: Potential therapeutic applications as an anticoagulant to prevent blood clots.
Industry: Could be used in the development of anticoagulant drugs and related pharmaceutical products.
Mechanism of Action
RPR-118071 exerts its effects by inhibiting blood coagulation factor Xa, a key enzyme in the coagulation cascade. By binding to the active site of factor Xa, the compound prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of blood clots. This mechanism involves specific molecular interactions with the enzyme’s active site, blocking its activity and reducing coagulation .
Comparison with Similar Compounds
Similar Compounds
RPR-120844: Another inhibitor of blood coagulation factor Xa with a different binding affinity.
Ancrod (Arvin): Used as an alternative to heparin anticoagulation for cardiopulmonary bypass.
Uniqueness
RPR-118071 is unique in its specific binding affinity and selectivity for blood coagulation factor Xa. Compared to similar compounds, it offers distinct pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further development in anticoagulant therapies .
Properties
Molecular Formula |
C22H22N4O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
3-[[(3S)-3-(naphthalen-2-ylsulfonylamino)-2-oxopyrrolidin-1-yl]methyl]benzenecarboximidamide |
InChI |
InChI=1S/C22H22N4O3S/c23-21(24)18-7-3-4-15(12-18)14-26-11-10-20(22(26)27)25-30(28,29)19-9-8-16-5-1-2-6-17(16)13-19/h1-9,12-13,20,25H,10-11,14H2,(H3,23,24)/t20-/m0/s1 |
InChI Key |
NTFWSCPFRKNWEI-FQEVSTJZSA-N |
Isomeric SMILES |
C1CN(C(=O)[C@H]1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)CC4=CC(=CC=C4)C(=N)N |
Canonical SMILES |
C1CN(C(=O)C1NS(=O)(=O)C2=CC3=CC=CC=C3C=C2)CC4=CC(=CC=C4)C(=N)N |
Origin of Product |
United States |
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